(5-Nitrobenzene-1,3-diyl)bis[(4-benzylpiperazin-1-yl)methanone]
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Overview
Description
1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE is a complex organic compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications, including medicinal chemistry, where they are often used as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine . This intermediate can then be further reacted with various reagents to introduce the nitro and carbonyl groups, ultimately forming the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it may interact with neurotransmitter receptors in the brain, leading to various physiological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine (BZP): Known for its stimulant properties.
1-(3-Chlorophenyl)piperazine (mCPP): Used in the synthesis of antidepressants.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with BZP.
Uniqueness
1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C30H33N5O4 |
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Molecular Weight |
527.6 g/mol |
IUPAC Name |
[3-(4-benzylpiperazine-1-carbonyl)-5-nitrophenyl]-(4-benzylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C30H33N5O4/c36-29(33-15-11-31(12-16-33)22-24-7-3-1-4-8-24)26-19-27(21-28(20-26)35(38)39)30(37)34-17-13-32(14-18-34)23-25-9-5-2-6-10-25/h1-10,19-21H,11-18,22-23H2 |
InChI Key |
FFOMDQZLQSTUOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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